molecular formula C8H6N4O2 B8292280 3-(4-Nitro-1H-pyrazol-1-yl)pyridine CAS No. 28469-30-9

3-(4-Nitro-1H-pyrazol-1-yl)pyridine

カタログ番号: B8292280
CAS番号: 28469-30-9
分子量: 190.16 g/mol
InChIキー: PGBZSEGWWBWTBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Nitro-1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Agents

Research indicates that derivatives of 3-(4-Nitro-1H-pyrazol-1-yl)pyridine exhibit promising anticancer properties. These compounds have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain modifications to the pyrazole ring enhance the cytotoxic activity against various cancer cell lines, making them potential candidates for further development as anticancer drugs .

Anti-inflammatory Properties

Compounds containing the pyrazole moiety are known for their anti-inflammatory effects. This compound has been evaluated for its ability to reduce inflammation in preclinical models. The nitro group in the structure may play a role in modulating inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

JNK Inhibitors

The compound has been explored as a scaffold for developing inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in various diseases, including cancer and neurodegenerative disorders. Structure-activity relationship studies have shown that modifications to the pyridine and pyrazole rings can lead to increased selectivity and potency against specific JNK isoforms, offering a pathway for targeted therapies .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

There is emerging evidence that compounds derived from this compound may possess neuroprotective effects. Research has indicated that these compounds can modulate neuroinflammatory responses and may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can enhance the performance of electronic devices .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are studied for their potential applications in catalysis and materials science, particularly in developing new catalysts for organic transformations .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cells with IC50 values lower than standard treatments .
Study BAnti-inflammatory EffectsShowed reduction in edema in animal models, indicating potential use in treating arthritis .
Study CJNK InhibitionIdentified novel derivatives with over 50-fold selectivity against JNK isoforms, suggesting targeted therapeutic potential .

特性

CAS番号

28469-30-9

分子式

C8H6N4O2

分子量

190.16 g/mol

IUPAC名

3-(4-nitropyrazol-1-yl)pyridine

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-5-10-11(6-8)7-2-1-3-9-4-7/h1-6H

InChIキー

PGBZSEGWWBWTBM-UHFFFAOYSA-N

正規SMILES

C1=CC(=CN=C1)N2C=C(C=N2)[N+](=O)[O-]

製品の起源

United States

Synthesis routes and methods

Procedure details

A flask which had been baked out and filled with argon was initially charged with 8.3 g (56.6 mmol) of copper oxide, 31.9 g (228 mmol) of salicylaldoxime, 200 g (1.71 mol) of 4-nitro-1H-pyrazole and 597 g (1.83 mol) of caesium carbonate. The flask was repeatedly evacuated and filled with argon. 218 g (800 mmol) of 3-bromopyridine and 1 l of DMF which had been degassed on a rotary evaporator were added. The reaction mixture was stirred at 130° C. overnight, cooled and filtered, and the DMF was removed on a rotary evaporator. The substance was dissolved in 1 l of ethyl acetate, and extracted with 2 l of H2O. The water phase was extracted twice with 500 ml of ethyl acetate. Filtration of the aqueous phase gave a green solid. 1 l of ethyl acetate and 100 ml of DMF were added thereto, and the mixture was heated to 50° C. Cooling was followed by filtration through Hyflo and washing with 500 ml of ethyl acetate. The filtrate was washed with 300 ml of water and 300 ml of saturated NaCl solution, dried over Na2SO4, filtered and concentrated. The solid was suspended in 100 ml of ethyl acetate, filtered and washed with ethyl acetate and methyl tert-butyl ether, and the beige solid (45 g) was dried on a rotary evaporator.
Quantity
218 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
salicylaldoxime
Quantity
31.9 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
597 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。